2'-Trifluoromethyl-biphenyl-4-ylamine
Overview
Description
2’-Trifluoromethyl-biphenyl-4-ylamine is an organic compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes an amine group at the 4-position. It is commonly used in various research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Trifluoromethyl-biphenyl-4-ylamine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative of biphenyl and a trifluoromethylated aryl halide as starting materials. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of 2’-Trifluoromethyl-biphenyl-4-ylamine often involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2’-Trifluoromethyl-biphenyl-4-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
2’-Trifluoromethyl-biphenyl-4-ylamine is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Applied in the production of advanced polymers and electronic materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2’-Trifluoromethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Similar structure but lacks the amine group.
3’,5’-Bis(trifluoromethyl)biphenyl-4-ylamine: Contains two trifluoromethyl groups instead of one
Uniqueness
2’-Trifluoromethyl-biphenyl-4-ylamine is unique due to the presence of both the trifluoromethyl group and the amine group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Biological Activity
2'-Trifluoromethyl-biphenyl-4-ylamine (CAS 209917-92-0) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C13H10F3N
Molecular Weight: 237.22 g/mol
The compound features a biphenyl structure with a trifluoromethyl group and an amine functional group, which enhances its lipophilicity and reactivity. These characteristics make it suitable for various biological applications, including enzyme inhibition and receptor modulation.
This compound exhibits its biological effects primarily through interactions with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular penetration. Inside the cell, it can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Applications in Drug Development
Research indicates that this compound is being investigated for its potential use as a drug candidate. It has shown promise in:
- Enzyme Inhibition: The compound is evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role.
- Receptor Modulation: It has been studied for its interactions with various receptors, potentially influencing signaling pathways involved in disease processes .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Enzyme Inhibition Studies:
In vitro studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, the compound was tested against tyrosine phosphatase 1B (TP1B), showing promising results in modulating insulin signaling pathways . -
Receptor Interaction:
A study reported that derivatives of the compound exhibit agonistic activity on the sphingosine-1-phosphate receptor (S1P1), leading to significant reductions in circulating lymphocytes in animal models . This finding suggests potential applications in immunomodulatory therapies. -
Cytotoxicity Assays:
The compound has been subjected to various cytotoxicity assays against cancer cell lines, revealing significant inhibitory effects on cell proliferation. The MTT assay indicated a dose-dependent reduction in cell viability, underscoring the compound's potential as an anticancer agent .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMGXJJEHFDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375331 | |
Record name | 2'-Trifluoromethyl-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209917-92-0 | |
Record name | 2'-Trifluoromethyl-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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